1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
Description
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS: 1248761-34-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a pyrimidine ring and an amine group at the 5-position. This scaffold combines the hydrogen-bonding capabilities of the pyrimidine moiety with the versatile reactivity of the triazole ring, making it valuable in medicinal chemistry and materials science . Its synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
2-pyrimidin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOTZBOYPKSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248761-34-3 | |
| Record name | 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or alkylating agents.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine derivatives as neuroprotective agents. For instance, compounds derived from the triazole scaffold have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. Research indicates that certain derivatives can significantly reduce neurotoxicity and protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Key Findings:
- Compounds demonstrated a reduction in the aggregation of alpha-synuclein in both in vitro and in vivo models.
- The protective effects were measured through immunohistochemical analysis and biochemical assays that indicated increased levels of tyrosine hydroxylase and decreased levels of aggregated alpha-synuclein .
Antifungal Activity
The 1,2,4-triazole framework is recognized for its antifungal properties. Various derivatives of this compound have been synthesized and tested against fungal pathogens. These compounds exhibit significant activity against strains such as Candida albicans and Aspergillus fumigatus.
Research Insights:
- A systematic review identified several triazole derivatives with potent antifungal activity .
- The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for their viability.
Synthesis of Fused Heterocycles
The compound serves as a versatile building block for synthesizing more complex heterocyclic structures. The ability to form fused heterocycles expands its utility in drug development and material sciences.
Applications in Synthesis:
- This compound can be utilized to create various fused systems that may exhibit enhanced biological activities or novel properties.
- Studies have shown its potential in forming complexes with metal ions (e.g., Cu(II)), which can lead to new materials with unique electronic or catalytic properties .
Other Pharmacological Activities
Beyond neuroprotection and antifungal applications, compounds within the triazole family have been explored for various pharmacological activities:
- Antibacterial: Exhibiting activity against Gram-positive and Gram-negative bacteria.
- Antimalarial and Antileishmanial: Some derivatives show promise against malaria and leishmaniasis.
The broad range of biological activities makes this compound a candidate for further exploration in drug discovery programs .
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Triazol-5-amine derivatives with different aryl substituents exhibit variations in physicochemical and biological properties:
Key Observations :
- Bioactivity : Dichlorophenyl and pyridinylmethyl analogs (e.g., ) show potent receptor antagonism, suggesting that electron-withdrawing groups enhance target binding .
- Synthetic Accessibility : Naphthalene-substituted derivatives (e.g., 3a) exhibit variable yields (39–90%), indicating substituent-dependent reaction efficiency .
- Thermal Stability : Pyrimidine and pyridine substituents may improve thermal stability compared to bulkier naphthalene groups due to reduced steric hindrance .
Pharmacological Analogs
Triazol-5-amine derivatives are explored as P2X7 antagonists for inflammatory diseases:
Energetic Materials
Nitrogen-rich triazol-5-amine derivatives are studied for high-energy applications:
- 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine and its salts exhibit detonation velocities of 8,159–9,409 m/s, driven by nitro and azido groups .
- 1-(1H-Tetrazol-5-yl)-1H-1,2,4-triazol-5-amine salts show high heats of formation (>500 kJ/mol) due to multiple N–N bonds .
- 1-(Pyrimidin-2-yl) derivative : The pyrimidine group likely reduces energy density compared to azido/nitro analogs but may enhance thermal stability for niche applications .
Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | 1-(Pyrimidin-2-yl) Derivative | 3-(Naphthalen-1-yl) Derivative (3a) | 1-(2,3-Dichlorophenyl) Derivative |
|---|---|---|---|
| Molecular Weight | 188.18 g/mol | 307.37 g/mol | 349.20 g/mol |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Moderate (DMSO) |
| Bioactivity | Undetermined | Anticancer (in vitro) | P2X7 antagonist (IC₅₀ <100 nM) |
Biological Activity
1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound characterized by the presence of both pyrimidine and triazole rings. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and experimental data.
The physicochemical properties of this compound are crucial for understanding its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₆ |
| Molar Mass | 162.15 g/mol |
| Density | ~1 g/cm³ (predicted) |
| Boiling Point | ~475.8 °C (predicted) |
| pKa | ~2.55 (predicted) |
These properties suggest that the compound is stable under physiological conditions, which is essential for its biological applications .
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases and cholinesterases, which play significant roles in cellular signaling and neurotransmission . This inhibition can lead to various biological effects, including potential therapeutic benefits in neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Research has indicated that compounds featuring triazole rings exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. A study reported that derivatives of triazole compounds exhibit antiproliferative effects against several cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting the growth of lung cancer (A549) and breast cancer (T47D) cell lines with IC50 values indicating moderate potency .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated using in vitro assays. The results showed that it could inhibit AChE activity with an IC50 value comparable to known inhibitors like galantamine . This suggests its potential role in managing cognitive decline associated with neurodegenerative disorders.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Efficacy Study : A series of tests demonstrated that the compound effectively inhibits bacterial growth at concentrations as low as 10 µg/mL against specific pathogens .
- Anticancer Evaluation : In a comparative study involving various triazole derivatives, this compound was found to outperform several analogs in terms of cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Research focusing on cholinesterase inhibition revealed that this compound could significantly reduce acetylcholine breakdown in neuronal cultures, thus enhancing synaptic transmission and cognitive function .
Q & A
Q. What are the standard synthetic routes for 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine?
The compound is typically synthesized via S-alkylation or condensation reactions. For example, derivatives of triazol-5-amine can be prepared by reacting pyrimidine-containing precursors with alkyl halides in alkaline media at room temperature (e.g., using aryl halides and triazole intermediates). Key steps include purification via column chromatography and characterization via -NMR and -NMR to confirm regioselectivity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- Spectroscopy : -NMR (to identify proton environments), -NMR (to confirm carbon frameworks), and IR (to detect functional groups like NH or C=N).
- X-ray crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths, angles, and tautomeric forms. For example, SHELX software is widely employed for small-molecule refinement due to its robustness and compatibility with modern crystallographic data .
Q. What biological activities are associated with this compound?
Triazol-5-amine derivatives exhibit antimicrobial and potential therapeutic properties. For instance, pyrimidine-linked triazoles have shown activity against bacterial and fungal strains, likely due to interactions with microbial enzymes or DNA. Biological assays (e.g., MIC tests) are used to evaluate efficacy, with structural modifications (e.g., fluorobenzyl substituents) enhancing activity .
Advanced Research Questions
Q. How can crystallographic data resolve tautomeric forms in triazole derivatives?
Tautomerism in triazoles (e.g., 1,2,4-triazol-5-amine vs. 1,2,4-triazol-3-amine) is resolved via X-ray diffraction. For example, in a co-crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer, the planar geometry of the triazole ring and dihedral angles of substituents distinguish between tautomeric forms. SHELXL refinement parameters (e.g., anisotropic displacement) further validate the dominant tautomer .
Q. What methodologies address discrepancies between NMR and crystallographic data?
Discrepancies (e.g., unexpected proton environments in NMR vs. crystallographic H-bonding networks) require:
- Multi-technique validation : Cross-checking with elemental analysis and mass spectrometry.
- Dynamic effects : NMR captures solution-phase equilibria, while crystallography shows solid-state configurations. For example, azido-triazole salts in were analyzed via DSC and X-ray to confirm thermal stability and packing modes .
Q. How can synthesis be optimized for high thermal stability in energetic materials?
To enhance thermal stability:
- Introduce nitrogen-rich groups : Azido or nitro substituents increase heat of formation (e.g., 3-azido-N-nitro derivatives in ).
- Salt formation : Energetic salts (e.g., guanidinium or tetrazolium) improve density and detonation performance. Computational tools (e.g., Gaussian for HOF calculations) guide substituent selection .
Data Contradiction Analysis
Q. How to interpret conflicting spectral and crystallographic data for triazole tautomers?
- Case study : In , -NMR suggested equilibrium between tautomers in solution, while X-ray revealed a 1:1 co-crystal. This highlights the need for complementary techniques: NMR for dynamic behavior, crystallography for static solid-state structures.
- Mitigation : Use low-temperature crystallography to trap metastable tautomers and compare with DFT-calculated NMR shifts .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
